molecular formula C6H5NO2S B3052051 3-Nitrobenzenethiol CAS No. 3814-18-4

3-Nitrobenzenethiol

Cat. No.: B3052051
CAS No.: 3814-18-4
M. Wt: 155.18 g/mol
InChI Key: HBCSOCHVMJKLLO-UHFFFAOYSA-N
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Description

3-Nitrobenzenethiol is an organic compound with the molecular formula C6H5NO2S. It is characterized by a nitro group (NO2) attached to the benzene ring at the third position and a thiol group (SH) at the first position. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Mode of Action

It is known that nitro compounds can undergo reduction reactions . In the case of similar nitro compounds, the reduction of the nitro group has been observed

Biochemical Pathways

Nitrobenzene and similar compounds have been shown to affect various metabolic pathways in bacteria . It is possible that 3-Nitrobenzenethiol may have similar effects on biochemical pathways, but this requires further investigation.

Result of Action

Nitro compounds are known to have various effects, including inducing cell death and causing dna damage . It is possible that this compound may have similar effects, but this requires further investigation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution, the laser exposure time, and the concentration of the molecular probe in the reaction can affect the coupling reaction of similar nitro compounds . It is plausible that these factors may also influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzenethiol can be synthesized through several methods. One common approach involves the reduction of bis(2-nitrophenyl) disulfide using sodium tetrahydroborate in tetrahydrofuran at room temperature. The reaction mixture is then cooled, acidified, and extracted to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the thiolation of nitrobenzene derivatives using metal sulfides or other reducing agents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group, forming 3-aminobenzenethiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

3-Nitrobenzenethiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Nitrobenzenethiol: Similar structure but with the nitro group at the fourth position.

    3-Aminobenzenethiol: Similar structure but with an amino group instead of a nitro group.

    4-Nitrothiophenol: Similar structure but with the thiol group at the fourth position.

Uniqueness: 3-Nitrobenzenethiol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring precise chemical modifications .

Properties

IUPAC Name

3-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSOCHVMJKLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287951
Record name 3-nitrobenzenethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-18-4
Record name 3814-18-4
Source DTP/NCI
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Record name 3-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrobenzene-1-thiol
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Synthesis routes and methods

Procedure details

(Cashman, J. R. et al. Chem. Res. Toxicol., 1989, 2:392-399). To a solution of m-nitrobenzene disulfide (300 mg, 0.97 mmol) in anhydrous THF (2 mL) was added solid NaBH4 (140 mg, 3.4 mmol) in small portions. The resulting mixture was stirred at room temperature under an inert atmosphere. After 2 hr, the reaction mixture was cooled in an ice bath, and then about 5 mL of ice water was added to the mixture. The resulting mixture was acidified with HCl (1 M), then extracted with CH2Cl2 (10 mL). The organic layer was then washed with water (10 mL), then brine (10 mL), dried over MgSO4, and concentrated in vacuo to give 43 (248 mg, 83%) as a pale yellow oil. 1H NMR (CDCl3, 400 MHz): δ 8.10 (d, J=2.0 Hz, 1H); 7.97 (dd, J=8.0, 2.0 Hz, 1H); 7.54 (d, J=8.0 Hz, 1H); 7.38 (t, J=8.0 Hz, 1H); 3.68 (s, 1H); 13C NMR (CDCl3, 100 MHz): δ 134.9, 130.0=, 123.9, 120.7.
Name
m-nitrobenzene disulfide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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